

2-(4-Fluorophenyl)sulfonylguanidine IUPAC name and CAS number

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)sulfonylguanidine

Cat. No.: B3120906

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Technical Guide: (4-Fluorophenyl)sulfonylguanidine

Introduction

This document addresses the inquiry for a comprehensive technical guide on "**2-(4-Fluorophenyl)sulfonylguanidine**," including its IUPAC name, CAS number, quantitative data, experimental protocols, and associated signaling pathways. Despite extensive searches across chemical databases and scientific literature, no specific entry or detailed information could be found for a compound with this exact name or structure as a standalone chemical. The nomenclature "**2-(4-Fluorophenyl)sulfonylguanidine**" is likely non-standard. The chemically accurate and plausible IUPAC name for the intended structure is N-(4-fluorophenylsulfonyl)guanidine or (4-fluorophenyl)sulfonylguanidine. This guide summarizes the available information on closely related compounds and the challenges in identifying the specific requested molecule.

Chemical Identification and Nomenclature

A definitive CAS Registry Number for N-(4-fluorophenylsulfonyl)guanidine could not be located, which indicates that this compound may not be well-characterized in the scientific literature or commercially available. Searches for this compound and its potential synonyms did not yield a specific entry in major chemical databases.

For context, several related but structurally distinct compounds were identified:

Compound Name	CAS Number	Key Structural Difference
4-Fluorobenzenesulfonamide	402-46-0	Lacks the guanidine moiety; has an amide group instead.
N-(4-Fluorophenyl)guanidine	65783-21-3	Lacks the sulfonyl (-SO ₂ -) group.
Sulfaguanidine	57-67-0	Contains an amino group at the 4-position of the phenyl ring instead of a fluorine atom. Its IUPAC name is 2-(4-aminophenyl)sulfonylguanidine.
N-(4-Chlorophenyl)guanidine	45964-97-4	Contains a chlorine atom instead of fluorine and lacks the sulfonyl group. An alternate name is 2-(4-chlorophenyl)guanidine. ^[1]

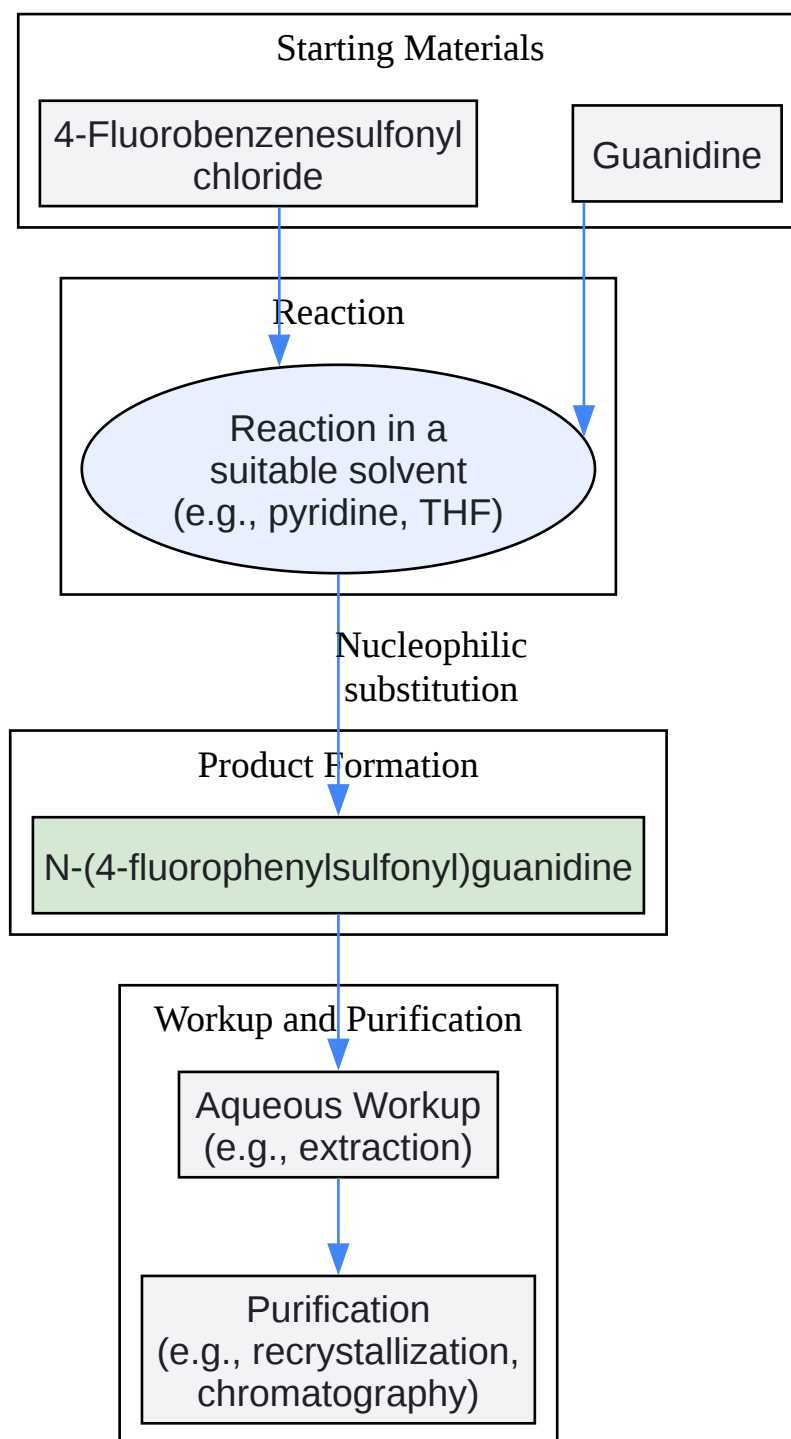
The naming convention "2-(...)" in compounds like sulfaguanidine and the alternative name for N-(4-chlorophenyl)guanidine suggests that the number might refer to the position of substitution on the guanidine nitrogen. However, the standard and more broadly accepted IUPAC nomenclature for the requested compound would be based on substitution on the nitrogen of the sulfonyl group, leading to N-(4-fluorophenylsulfonyl)guanidine.

Physicochemical and Quantitative Data

Due to the absence of literature on the specific compound N-(4-fluorophenylsulfonyl)guanidine, no experimental or quantitative data regarding its physicochemical properties (e.g., melting point, boiling point, solubility, pKa) can be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of N-(4-fluorophenylsulfonyl)guanidine are not available in published scientific literature. General synthetic routes for analogous sulfonylguanidines often involve the reaction of a corresponding sulfonyl chloride with guanidine. A hypothetical synthesis pathway for N-(4-fluorophenylsulfonyl)guanidine is outlined below.



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Caption: Hypothetical synthesis of N-(4-fluorophenylsulfonyl)guanidine.

Disclaimer: This represents a general synthetic strategy and has not been validated experimentally for this specific compound.

Signaling Pathways and Biological Activity

No information is available regarding the biological activity or associated signaling pathways for N-(4-fluorophenylsulfonyl)guanidine. While some complex derivatives of sulfonylguanidines have been investigated for their antibacterial properties, these findings cannot be extrapolated to the parent compound.

Conclusion

The compound initially described as "**2-(4-Fluorophenyl)sulfonylguanidine**," more accurately named N-(4-fluorophenylsulfonyl)guanidine, is not a well-documented chemical. There is no available information regarding its CAS number, physicochemical properties, experimental protocols, or biological activity in the public domain. The information provided herein is based on the analysis of structurally related compounds and general chemical principles. Further research would be required to synthesize and characterize this molecule to provide the detailed technical information requested.

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References

- 1. scbt.com [scbt.com]
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